Product packaging for 1-(3-Pyrrolidinyl)-1-propanone(Cat. No.:)

1-(3-Pyrrolidinyl)-1-propanone

Cat. No.: B13162315
M. Wt: 127.18 g/mol
InChI Key: XKMGAZZTZOOPKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Pyrrolidinyl)-1-propanone is a chemical compound featuring a propanone chain linked to a pyrrolidine ring, a privileged scaffold in medicinal chemistry. The saturated, three-dimensional nature of the pyrrolidine ring is highly valued in drug design for its ability to efficiently explore pharmacophore space and improve the solubility and metabolic profile of lead compounds . This structure serves as a versatile building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals. Researchers utilize related pyrrolidinyl ketone structures in various applications, including the exploration of central nervous system (CNS) agents and myorelaxant activity . The compound is intended for use in organic synthesis and pharmacological research as a key intermediate. Handling should occur in a well-ventilated environment, and personal protective equipment is recommended. This product is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO B13162315 1-(3-Pyrrolidinyl)-1-propanone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

1-pyrrolidin-3-ylpropan-1-one

InChI

InChI=1S/C7H13NO/c1-2-7(9)6-3-4-8-5-6/h6,8H,2-5H2,1H3

InChI Key

XKMGAZZTZOOPKU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1CCNC1

Origin of Product

United States

Elucidation of Reaction Mechanisms and Reactivity Profiles

Mechanistic Pathways of Nucleophilic Addition Reactions in Pyrrolidinyl Ketones

The carbonyl carbon in 1-(3-Pyrrolidinyl)-1-propanone is electrophilic and susceptible to attack by nucleophiles. This fundamental reaction, known as nucleophilic addition, is a cornerstone of carbonyl chemistry. The reaction proceeds by the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate after breaking the C=O pi bond. masterorganicchemistry.com The rate and reversibility of this addition are influenced by several factors, including the basicity of the nucleophile and the electronic environment of the carbonyl group. masterorganicchemistry.com

The general mechanism involves two key steps:

Nucleophilic Attack: The nucleophile forms a new covalent bond with the electrophilic carbonyl carbon. This changes the hybridization of the carbon from sp² to sp³. masterorganicchemistry.com

Protonation: The resulting negatively charged oxygen atom (alkoxide) is typically protonated by a solvent or a weak acid to yield a neutral addition product.

The pyrrolidinyl group, being an electron-donating group through inductive effects, can slightly decrease the electrophilicity of the carbonyl carbon compared to a simple alkyl ketone. However, the carbonyl group remains a reactive site for strong nucleophiles like organometallic reagents (e.g., Grignards) and hydrides, leading to irreversible additions. For weaker nucleophiles, the addition is often reversible. masterorganicchemistry.com The reaction pathway can be catalyzed by acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by weak nucleophiles. masterorganicchemistry.com

Table 1: General Nucleophilic Addition Reactions

Nucleophile (Nu⁻)Product TypeReversibility
Hydride (H⁻)AlcoholIrreversible
Organometallic (R⁻)AlcoholIrreversible
Cyanide (CN⁻)CyanohydrinReversible
Water (H₂O)Hydrate (Gem-diol)Reversible
Alcohol (ROH)Hemiacetal/AcetalReversible

Enamine-Mediated Reactions Involving Pyrrolidinyl Moieties

The secondary amine of the pyrrolidine (B122466) ring can react with the internal ketone to form an enamine. Enamines are nitrogen analogs of enols and are significantly more nucleophilic than their enol counterparts due to the greater electron-donating ability of nitrogen. wikipedia.orgmakingmolecules.com This enhanced nucleophilicity makes them versatile intermediates in organic synthesis, particularly in carbon-carbon bond-forming reactions. makingmolecules.com The formation of an enamine from a ketone and a secondary amine like pyrrolidine is a reversible condensation reaction that proceeds with the elimination of water. makingmolecules.com

While not directly this compound, studies on 3-(1-pyrrolidinyl)-substituted heteroaromatics demonstrate the potent "enamine-like" character conferred by the pyrrolidinyl group. researchgate.net These compounds readily undergo cycloaddition reactions, which are difficult for the parent aromatic systems. researchgate.net For instance, they can react with ketenes and nitro-olefins. researchgate.net This reactivity highlights the capacity of the pyrrolidinyl moiety to activate an adjacent double bond for participation in pericyclic reactions. It is plausible that an enamine derived from this compound could participate in similar [3+2] or [2+2] cycloaddition reactions with suitable dipolarophiles or electron-deficient alkenes, providing pathways to complex cyclic structures. enamine.netnih.govresearchgate.net The reaction of enamines with diazoalkanes, for example, can proceed via a stepwise mechanism involving a zwitterionic intermediate. nih.gov

Pyrrolidine is a well-established organocatalyst for promoting aldol (B89426) reactions. researchgate.net This catalysis proceeds through the in-situ formation of a nucleophilic enamine intermediate from a ketone donor and the pyrrolidine catalyst. makingmolecules.comresearchgate.net This enamine then attacks an aldehyde acceptor, forming a new carbon-carbon bond. makingmolecules.com Subsequent hydrolysis of the resulting iminium ion regenerates the pyrrolidine catalyst and yields the β-hydroxy carbonyl product. makingmolecules.com

The mechanism of these amine-catalyzed aldol reactions has been studied computationally, revealing that the transition states involve hydrogen bonding which helps to stabilize charge and lower activation energies. nih.gov In the context of this compound, the molecule contains both the ketone functionality (the propanone part) and the secondary amine (the pyrrolidine ring). This structure could potentially engage in intramolecular or intermolecular aldol-type reactions, where one molecule's enamine form attacks the ketone of another.

Table 2: Enamine-Mediated Aldol Reaction Cycle

StepDescription
1. Enamine Formation The ketone reacts with the secondary amine (pyrrolidine) to form a nucleophilic enamine. makingmolecules.com
2. Nucleophilic Attack The enamine attacks the electrophilic carbonyl carbon of an aldehyde. makingmolecules.com
3. Iminium Ion Formation A C-C bond is formed, leading to a positively charged iminium ion intermediate.
4. Hydrolysis The iminium ion is hydrolyzed to release the β-hydroxy carbonyl product and regenerate the amine catalyst. makingmolecules.com

Reduction and Oxidation Pathways of the this compound Moiety

The reactivity of the this compound moiety is also defined by its susceptibility to reduction and oxidation.

Reduction: The ketone group is readily reduced to a secondary alcohol, forming 1-(3-pyrrolidinyl)-1-propanol. This transformation can be achieved using a variety of reducing agents, most commonly metal hydrides such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reduction of the β-keto group is a primary metabolic pathway observed in structurally related α-pyrrolidinophenone derivatives. researchgate.net

Oxidation: Oxidation can occur at several positions. The pyrrolidine ring is susceptible to oxidation, particularly at the carbon atom adjacent to the nitrogen. This can lead to the formation of a lactam (an amide within a cyclic structure), specifically a 2-oxo-pyrrolidinyl derivative. researchgate.net This pathway is also a known metabolic route for similar compounds. researchgate.net Furthermore, oxidative coupling reactions involving enamine intermediates can lead to the formation of dimers or pyrrole (B145914) derivatives. wikipedia.org

Degradation Pathways and Stability Studies of Pyrrolidinyl Propanone Derivatives

The stability of pyrrolidinyl propanone derivatives is influenced by environmental conditions such as pH, temperature, and light. Forced degradation studies on related compounds provide insight into potential decomposition pathways. nih.gov

For this compound, several degradation routes can be hypothesized:

Intramolecular Cyclization: The nucleophilic nitrogen of the pyrrolidine ring could potentially attack the electrophilic carbonyl carbon, leading to a cyclized product, although this would result in a strained ring system. A more likely pathway, observed in the degradation of the drug denagliptin, involves cyclization followed by hydrolysis. nih.gov

Hydrolysis: Under aqueous acidic or basic conditions, bonds within the molecule could be susceptible to hydrolysis, although the core structure is generally stable.

Oxidative Degradation: As mentioned, oxidation can lead to the formation of lactams or other oxidized species, altering the chemical structure and properties of the compound. researchgate.net

Stability studies on various psychoactive drugs have shown that storage conditions are critical. Degradation is often accelerated at room temperature compared to refrigerated (4°C) or frozen (-20°C) conditions. nih.gov For long-term stability, storage in buffered solutions at low temperatures is often recommended to minimize degradation. nih.gov

Table 3: Potential Degradation and Transformation Pathways

PathwayDescriptionKey Product Type
Reduction Addition of hydrogen across the C=O bond.Secondary Alcohol
Oxidation Oxidation of the pyrrolidine ring adjacent to the nitrogen.Lactam (2-oxo derivative) researchgate.net
Cyclization/Hydrolysis Intramolecular reaction followed by water-mediated cleavage.Diketopiperazine-like structures nih.gov

Stereochemical Control and Analysis in Pyrrolidinyl Ketone Systems

Enantioselective Synthesis of Chiral 1-(3-Pyrrolidinyl)-1-propanone Derivatives

The creation of specific stereoisomers of this compound and its derivatives is achieved through enantioselective synthesis, which aims to produce a single enantiomer from a racemic or achiral starting material. This is a more efficient alternative to the separation of enantiomers from a racemic mixture, which inherently results in a maximum yield of 50% for the desired enantiomer unless the undesired enantiomer can be racemized and recycled. wikipedia.org

Chiral catalysis is a premier strategy for achieving high enantioselectivity in the formation of pyrrolidinyl ketones. This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. Both organocatalysis and metal-based catalysis have been effectively employed.

Organocatalysts, such as those derived from the chiral amino acid proline, are particularly effective. unibo.it For instance, bifunctional thioureas derived from L-proline have demonstrated high enantioselectivity in Michael addition reactions, a key step in the formation of substituted pyrrolidine (B122466) rings. unibo.it Similarly, alkaloid-derived squaramide catalysts have been used in 1,3-dipolar cycloaddition reactions to construct trifluoromethyl-containing spiro-pyrrolidine compounds with excellent yields and enantioselectivity (ee). nih.gov

Metal-based catalysts, often featuring a metal center coordinated to a chiral ligand, are also powerful tools. Copper-catalyzed enantioselective synthesis of borylated 1-pyrrolines from γ,δ-unsaturated oxime esters has been reported, yielding products with enantiomeric ratios up to 99:1. researchgate.net These pyrroline (B1223166) intermediates can be readily converted to the corresponding pyrrolidines. Another approach involves the dynamic kinetic resolution (DKR) of racemic alcohols, which can be precursors to chiral pyrrolidinyl systems. mdpi.com This process often combines a lipase (B570770) for enantioselective acylation with a metal catalyst (e.g., Ruthenium-based) that facilitates the in-situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of 100% for a single enantiomer. mdpi.com

Table 1: Examples of Chiral Catalysis in Pyrrolidine Synthesis

Catalyst Type Reaction Substrate Example Catalyst Enantioselectivity (ee)
Organocatalyst Michael Addition 1,3-Dicarbonyls and Nitroolefins L-Proline-derived Thiourea High
Organocatalyst [3+2] Cycloaddition Imines and Alkenes Squaramide >90%
Metal Catalyst C-H Amination Alkoxysulfonyl Azides Co(II)-based Metalloradical High

When multiple stereocenters are present in the target molecule, diastereoselective control becomes crucial. Diastereoselective syntheses aim to form one diastereomer in preference to others. nih.gov

One common strategy is the 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. mdpi.comresearchgate.net By choosing appropriate chiral starting materials or catalysts, this method can produce highly functionalized pyrrolidines with excellent diastereoselectivity (up to >99:1 dr). mdpi.com For example, the reaction of isatin-derived azomethine ylides with 1,4-enedione derivatives can be controlled to produce specific N-fused pyrrolidinyl spirooxindoles. mdpi.com

Intramolecular reactions also offer a powerful route for diastereoselective pyrrolidine synthesis. A copper-promoted intramolecular aminooxygenation of alkenes has been developed to synthesize disubstituted pyrrolidines. nih.gov The diastereoselectivity of this reaction is highly dependent on the position of substituents on the alkene chain. For instance, α-substituted 4-pentenyl sulfonamides overwhelmingly favor the formation of 2,5-cis-pyrrolidines with a diastereomeric ratio (dr) greater than 20:1, whereas γ-substituted substrates favor 2,3-trans pyrrolidine products with moderate selectivity. nih.gov Another approach involves a two-step reductive amination of pyrrolidine-2,4-diones, which provides pyrrolidinone-containing dipeptide analogues in high yield and with excellent diastereoselectivity. nih.gov

Determination of Absolute and Relative Stereochemistry

Once a chiral pyrrolidinyl ketone has been synthesized, it is essential to unambiguously determine its three-dimensional structure, including both its relative and absolute stereochemistry.

The most definitive method for stereochemical assignment is single-crystal X-ray diffraction. nih.govusm.edu This technique provides a precise map of the atomic positions in a crystalline solid, allowing for the direct determination of both the relative and absolute configuration. However, a primary limitation is the requirement for a suitable, diffraction-quality single crystal, which can be difficult to obtain. nih.gov

In the absence of a suitable crystal, a combination of spectroscopic and chiroptical methods is employed. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining relative stereochemistry by analyzing coupling constants and through-space interactions (e.g., NOE experiments). To determine absolute configuration, NMR can be used in conjunction with chiral derivatizing agents, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), in what is known as the Mosher's ester method. usm.edu By converting the chiral molecule into a pair of diastereomeric MTPA esters or amides, the absolute configuration can be deduced by analyzing the differences in the chemical shifts of the protons near the stereocenter. usm.edu

Chiroptical methods, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are also crucial for assigning absolute configuration. nih.govstackexchange.com These techniques measure the differential absorption of left- and right-circularly polarized light. By comparing the experimentally measured ECD or VCD spectrum with spectra predicted by quantum chemical calculations for the possible enantiomers, the correct absolute configuration can be confidently assigned. nih.gov

Chiral Resolution Techniques for Pyrrolidinyl Ketones

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. wikipedia.org While often less efficient than asymmetric synthesis, resolution remains a widely used technique, especially when a direct enantioselective route is not available.

The most common method for resolution is the formation of diastereomeric salts. wikipedia.orglibretexts.org This involves reacting the racemic pyrrolidinyl ketone, if it possesses a basic nitrogen atom, with a single enantiomer of a chiral acid (a resolving agent), such as tartaric acid or mandelic acid. wikipedia.orglibretexts.org This reaction produces a mixture of two diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by fractional crystallization. Once separated, the pure enantiomer of the pyrrolidinyl ketone can be recovered by treatment with a base to remove the resolving agent. wikipedia.org

Kinetic resolution is another powerful technique. rsc.org This method relies on the differential rate of reaction of the two enantiomers in a racemate with a chiral catalyst or reagent. Enzymatic methods, often employing lipases, are common for the kinetic resolution of alcohols that can be precursors to pyrrolidinyl ketones. rsc.org For example, the acetylation of a racemic 3-hydroxy-pyrrolidine can achieve excellent enantioselectivity for both the acetylated product and the remaining unreacted starting material. rsc.org

A third major technique is chiral chromatography, particularly preparative High-Performance Liquid Chromatography (HPLC). mdpi.com This method uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. As the racemic mixture passes through the column, one enantiomer is retained more strongly than the other, leading to their separation. Polysaccharide-based CSPs are commonly used and allow for the isolation of both enantiomers with high enantiomeric purity. mdpi.com

Table 2: Comparison of Chiral Resolution Techniques

Technique Principle Advantages Disadvantages
Diastereomeric Salt Formation Conversion of enantiomers into diastereomers with different physical properties. wikipedia.org Scalable, well-established, cost-effective. Trial-and-error process to find a suitable resolving agent; maximum 50% yield for one enantiomer. wikipedia.org
Kinetic Resolution Differential reaction rates of enantiomers with a chiral catalyst or reagent. rsc.org Can provide high enantiomeric excess for both product and unreacted starting material. Maximum 50% yield for the converted product; requires careful control of reaction conditions. rsc.org

| Chiral Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase. mdpi.com | Widely applicable, high purity achievable, direct separation. | Can be expensive for large-scale separations, requires specialized equipment. pharmtech.com |

Conformational Analysis of 1 3 Pyrrolidinyl 1 Propanone and Analogues

Intramolecular Interactions and Conformational Preferences

The conformational preferences of 1-(3-Pyrrolidinyl)-1-propanone, a β-aminoketone, are significantly dictated by intramolecular interactions, particularly hydrogen bonding. rsc.orgresearchgate.net The proximity of the basic secondary amine within the pyrrolidine (B122466) ring and the carbonyl group of the propanone moiety allows for the formation of an intramolecular hydrogen bond. This interaction typically involves the amine proton and the carbonyl oxygen, leading to a pseudo-cyclic arrangement. nih.gov

This hydrogen bond is a key stabilizing factor for specific conformers. nih.gov In analogues, the strength and prevalence of this bond can be modulated by the electronic properties of substituents. Electron-withdrawing groups near the carbonyl can enhance its hydrogen bond acceptor capacity, while substituents on the pyrrolidine ring can alter the basicity of the nitrogen atom. mdpi.comnih.gov The formation of these intramolecularly hydrogen-bonded conformations can lead to a more folded, compact structure compared to extended, non-bonded forms. nih.gov The equilibrium between these states is sensitive to the solvent environment; polar solvents can compete for hydrogen bonding sites, potentially favoring more extended conformations.

Interaction TypeDonor/Acceptor GroupsResulting ConformationFactors Influencing Strength
Intramolecular Hydrogen Bond Pyrrolidine N-H (donor) and Propanone C=O (acceptor)Folded, pseudo-cyclic structureSubstituent electronic effects, solvent polarity
Steric Repulsion Bulky substituents on the pyrrolidine ring or propanone backboneExtended or twisted conformations to minimize steric clashSize and position of substituents
Dipole-Dipole Interactions Alignment of C=O and C-N bond dipolesCan favor either folded or extended forms depending on relative orientationMolecular geometry, influence of other interactions

Role of the Pyrrolidine Ring Conformation

The puckering equilibrium (endo vs. exo) is highly sensitive to the nature and stereochemistry of substituents on the ring. nih.gov For instance, placing an electron-withdrawing group at the 4-position of a proline ring can strongly favor one pucker over the other due to stereoelectronic effects, such as the gauche effect. nih.gov In this compound, the propanone group is at the 3-position. The ring's pucker will determine whether this bulky group occupies a pseudo-axial or pseudo-equatorial position, which in turn influences its interaction with the rest of the molecule and minimizes steric hindrance. nih.gov The interconversion between these puckered forms generally has a low energy barrier, meaning the ring is highly flexible at room temperature. nih.gov

Pucker TypeDescription of Cγ Atom PositionTypical Substituent OrientationInfluence on Overall Conformation
Cγ-endo Cγ is displaced on the same side as the substituent (e.g., propanone group). nih.govCan lead to a more compact structure, potentially facilitating intramolecular interactions.Influences the dihedral angles of the side chain.
Cγ-exo Cγ is displaced on the opposite side of the substituent. nih.govMay result in a more extended conformation to reduce steric interactions.Alters the spatial relationship between the ring and the side chain.

Influence of Substituents on Propanone Backbone Conformations

Substituents on either the pyrrolidine ring or the propanone backbone can significantly alter the conformational preferences of the molecule. The rotation around the C-C single bonds of the propanone side chain defines its conformation relative to the ring.

Substituents on the Propanone Backbone: Adding substituents to the ethyl group of the propanone moiety, for example at the α-carbon, introduces new steric constraints. These can create gauche or syn-pentane interactions that destabilize certain rotational isomers (rotamers). nih.govnih.gov The molecule will preferentially adopt conformations that minimize these unfavorable steric clashes. For instance, fluorination of an alkyl chain is known to have a profound impact on conformational profiles, favoring specific gauche or anti arrangements due to stereoelectronic interactions. nih.gov

These substituent effects create a complex interplay of forces where the molecule seeks the lowest energy state by adjusting both the ring pucker and the side-chain torsion angles.

Substituent PositionType of SubstituentPrimary EffectExpected Conformational Outcome
Pyrrolidine Ring (e.g., C4) Bulky alkyl groupSteric HindranceFavors ring puckers and backbone rotations that move the propanone group away from the substituent.
Pyrrolidine Ring (e.g., C4) Electron-withdrawing (e.g., Fluoro)Stereoelectronic (Gauche Effect)Biases the endo/exo ring pucker equilibrium, indirectly controlling backbone orientation. nih.gov
Propanone Backbone (α-carbon) Methyl groupSteric HindranceRestricts rotation around the Cα-C(carbonyl) bond, favoring staggered conformations. researchgate.net

Spectroscopic and Computational Methods for Conformational Elucidation

A combination of spectroscopic experiments and computational modeling is essential for a comprehensive understanding of the conformational landscape of flexible molecules like this compound. researchgate.net

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for conformational analysis in solution. auremn.org.br Key parameters include:

Chemical Shifts: The chemical shifts of protons and carbons are sensitive to their local electronic environment, which changes with conformation. researchgate.net

Coupling Constants (J-values): Vicinal proton-proton coupling constants (³JHH) are related to the dihedral angle between the protons via the Karplus equation, providing direct insight into the conformation of the propanone backbone and the pyrrolidine ring.

Nuclear Overhauser Effect (NOE): NOE correlations provide information about through-space distances between protons that are close to each other (typically <5 Å), helping to distinguish between folded and extended conformers. mdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is particularly useful for studying hydrogen bonding. primescholars.com The formation of an intramolecular hydrogen bond between the N-H and C=O groups causes a characteristic red shift (a decrease in frequency) of the stretching vibrations of both groups. nih.govsemanticscholar.org By analyzing these frequency shifts in dilute solutions, the presence and relative population of hydrogen-bonded conformers can be assessed. nih.govrsc.org

Computational Methods:

Molecular Mechanics (MM): MM methods use classical force fields to rapidly calculate the potential energy of different conformations. They are often used for initial conformational searches to identify a large number of possible low-energy structures. ucsb.edu

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) provide more accurate energies and geometries for the conformers identified by MM searches. nih.gov QM calculations are crucial for accurately modeling subtle electronic effects, such as hydrogen bonding and stereoelectronic interactions. frontiersin.org

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms over time, providing a dynamic picture of conformational changes and the equilibrium between different states. nih.gov This approach can reveal the lifetimes of specific conformations and the pathways for interconversion. mdpi.com

Together, these methods provide a detailed picture of the conformational preferences and dynamics of this compound and its analogues. acs.org

MethodTypeInformation Obtained
NMR Spectroscopy ExperimentalDihedral angles (from coupling constants), inter-proton distances (from NOE), equilibrium populations. auremn.org.brmdpi.com
FTIR Spectroscopy ExperimentalPresence and strength of intramolecular hydrogen bonds (from frequency shifts). semanticscholar.orgrsc.org
Molecular Mechanics (MM) ComputationalRapid exploration of conformational space, identification of potential energy minima. nih.govucsb.edu
Quantum Mechanics (QM/DFT) ComputationalAccurate relative energies, optimized geometries, electronic properties of conformers. frontiersin.orgnih.gov
Molecular Dynamics (MD) ComputationalDynamic behavior, conformational lifetimes, interconversion pathways. nih.govmdpi.com

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies of 1-(3-Pyrrolidinyl)-1-propanone Reactivity

There are no specific Density Functional Theory (DFT) studies found in the surveyed literature that focus on the reactivity of this compound. DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of organic chemistry, it is frequently used to predict molecular geometries, electronic properties, and the reactivity of molecules. Such studies would typically involve the calculation of molecular orbitals (HOMO and LUMO), electrostatic potential maps, and various reactivity descriptors to understand how the molecule interacts with other chemical species. Without dedicated research on this compound, no specific data on its DFT-predicted reactivity can be provided.

Molecular Dynamics Simulations for Conformational Landscapes

Specific molecular dynamics (MD) simulations to elucidate the conformational landscapes of this compound have not been reported in the available scientific literature. MD simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique allows for the exploration of the different spatial arrangements (conformations) that a molecule can adopt and their relative energies. For a molecule like this compound, which has a flexible pyrrolidine (B122466) ring and a propanone side chain, MD simulations would be instrumental in identifying the most stable conformers and understanding the dynamics of their interconversion. In the absence of such studies, a detailed description of its conformational landscape is not possible.

Quantum Chemical Calculations for Reaction Pathway Energetics

There is no available research detailing quantum chemical calculations of reaction pathway energetics for this compound. Quantum chemical calculations are essential for mapping out the potential energy surface of a chemical reaction, identifying transition states, and calculating activation energies. This information is crucial for understanding reaction mechanisms and predicting reaction rates. For this compound, such calculations could, for example, elucidate the mechanisms of its synthesis or its participation in various chemical transformations. Without specific studies, the energetics of its reaction pathways remain uncharacterized.

Prediction of Spectroscopic Parameters via Theoretical Models

No specific theoretical studies aimed at predicting the spectroscopic parameters (e.g., NMR, IR, UV-Vis spectra) of this compound were found. Theoretical models, often based on quantum chemistry, are powerful tools for predicting spectroscopic data. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of new compounds. For this compound, theoretical calculations could provide valuable insights into its spectral features, but this research has not been published.

Synthesis and Characterization of Novel Pyrrolidinyl Ketone Derivatives and Analogues

Design Principles for Structural Modification of 1-(3-Pyrrolidinyl)-1-propanone

The structural modification of this compound is guided by established principles of medicinal chemistry aimed at enhancing molecular properties. The pyrrolidine (B122466) ring is a particularly valuable scaffold in drug design. nih.govresearchgate.net Its non-planar, saturated, five-membered structure provides three-dimensional diversity, which is advantageous for exploring chemical space compared to flat aromatic rings. nih.govresearchgate.net This "pseudorotation" of the ring allows for specific spatial arrangements of substituents, which can be crucial for molecular recognition at biological targets. nih.gov

Key strategies for modification include:

Structure Simplification: For complex natural products, simplifying the structure by removing unnecessary functional groups or chiral centers can make synthesis more efficient and improve pharmacological properties like solubility and metabolism. mdpi.comnih.gov While this compound is not overly complex, this principle applies when it is used as a fragment to build more elaborate molecules.

Scaffold Hopping and Fragment Replacement: Portions of the molecule, such as the propanone side chain, can be replaced with other functional groups or ring systems to explore new interactions with a target or to improve pharmacokinetic parameters. mdpi.com

Functional Group Introduction: The introduction of specific functional groups is a primary tool for modification. Adding hydrogen bond donors or acceptors, altering the basicity of the pyrrolidine nitrogen, or attaching lipophilic groups can profoundly influence a compound's activity and properties. nih.govmdpi.com For instance, functionalizing the pyrrolidine nitrogen can introduce different aromatic rings to probe for new binding interactions. nih.gov

Conformational Locking: The inherent flexibility of the pyrrolidinyl propanone structure can be reduced by incorporating it into more rigid structures, such as fused or spirocyclic ring systems. This can lock the molecule into a bioactive conformation, potentially increasing potency and selectivity.

These design principles are not mutually exclusive and are often used in combination to systematically optimize a lead compound based on the this compound core.

Synthesis of Heteroatom-Substituted Pyrrolidinyl Propanones

The introduction of heteroatoms (e.g., oxygen, sulfur, or additional nitrogen atoms) into the pyrrolidinyl propanone framework is a key strategy for modulating its physicochemical properties. Synthetic methods often focus on building the pyrrolidine ring with the desired heteroatom-containing substituents already in place.

One versatile method for creating substituted pyrrolidines involves the titanium-catalyzed carbocyclization of N-allyl-substituted 2-alkynylamines. rsc.orgresearchgate.net This reaction is tolerant of various functional groups, including those containing heteroatoms like methoxymethyl and aminomethyl substituents on the alkyne portion of the starting material. rsc.orgresearchgate.net By choosing an appropriate N-allyl-2-alkynylamine precursor that also contains the propanone moiety or a precursor to it, chemists can construct heteroatom-substituted pyrrolidine rings.

Another approach involves the synthesis of heterocyclic systems that can be appended to the core structure. For example, methods for synthesizing spiro 1,3-thiazolidin-4-one derivatives from ketone precursors demonstrate how sulfur and additional nitrogen atoms can be incorporated into a new ring system attached to a core scaffold. beilstein-journals.org Similarly, the synthesis of pyridazinone derivatives involves the cyclization of β-aroylpropionic acids with hydrazine hydrate, showcasing a method for creating a nitrogen-containing heterocycle. biomedpharmajournal.org These strategies can be adapted to incorporate heteroatoms into derivatives of this compound.

The following table illustrates potential synthetic targets based on these principles.

Target Compound ClassSynthetic StrategyKey ReagentsPotential Outcome
Hydroxylated Pyrrolidinyl PropanonesAsymmetric DihydroxylationOsO₄, NMOIntroduction of vicinal diols to a pyrrolidine precursor
Thiazole-Substituted PyrrolidinesHantzsch Thiazole Synthesisα-haloketone, ThioamideFormation of a thiazole ring for appendage to the pyrrolidine core
N-Acyl Pyrrolidinyl PropanonesAmide CouplingSubstituted Acyl Chloride, BaseVariation of substituents on the pyrrolidine nitrogen

Creation of Spiro- and Fused-Ring Systems Incorporating the Pyrrolidinyl Propanone Core

Incorporating the this compound motif into spiro- and fused-ring systems generates structurally complex and conformationally constrained molecules. These advanced structures are synthesized using powerful chemical reactions such as cycloadditions and annulations.

1,3-Dipolar Cycloaddition is a cornerstone for synthesizing five-membered rings like pyrrolidines. researchgate.netresearchgate.netrsc.org The reaction between an azomethine ylide (the 1,3-dipole), often generated in situ from an imino ester, and a dipolarophile (an alkene) can construct a pyrrolidine ring with up to four new stereocenters in a single step. researchgate.netresearchgate.net By designing a dipolarophile that is part of another ring system, a fused-ring structure can be created. For example, the reaction between an isoquinolinium N-ylide and a tetracyclic cyclopentadienone has been used to generate complex fused heptacyclic pyrrolidines. thieme.de

Annulation Reactions provide another efficient route to fused systems. A transition-metal-free, chemodiverse cycloaddition reaction using allylamines as synthons has been reported to create a variety of spiro and fused rings with high diastereoselectivity. rsc.org This approach could be adapted to use a pyrrolidinyl-containing allylamine to build fused systems onto the core.

Spirocycles can be synthesized through several methods. The addition of cyclopropyl sulfoxonium ylides to carbonyl compounds is a well-established method for creating oxaspiro[2.2]pentanes, which are valuable intermediates for more complex molecules. nih.gov Palladium-catalyzed cycloisomerization is another powerful strategy for constructing both spiro and fused cyclic systems. researchgate.net These methods could be applied to a precursor containing the pyrrolidinyl propanone moiety to generate novel spirocyclic derivatives.

The table below summarizes some of these synthetic approaches.

Ring SystemSynthetic MethodDescription
Fused Pyrrolidines1,3-Dipolar CycloadditionReaction of an azomethine ylide with a cyclic alkene to form a bicyclic product. thieme.de
Fused Diazepines[3+4] CycloadditionBase-catalyzed reaction of an allylamine with a benzothiophene-derived azadiene. rsc.org
SpirocyclesYlide Addition to CarbonylsAddition of a cyclopropyl sulfoxonium ylide to a ketone to form an oxaspiropentane. nih.gov
Spiro/Fused RingsPd-catalyzed CycloisomerizationPalladium-catalyzed reaction of an ynamide to construct complex bicyclic systems. researchgate.net

Systematic Variation of the Propanone Chain and Pyrrolidine Ring

Systematic variation of the propanone chain and substituents on the pyrrolidine ring is critical for establishing structure-activity relationships (SAR). nih.gov This involves making small, deliberate changes to the molecule and assessing the impact on its properties.

Variation of the Propanone Chain: The ethyl group of the propanone chain can be lengthened (e.g., to a propyl group to form a butanone derivative) or shortened (to an acetyl derivative). It can also be functionalized by introducing groups such as hydroxyls, amines, or halogens. These changes alter the chain's size, polarity, and hydrogen-bonding capability. For example, research on benzimidazole carboxamides bearing a pyrrolidine nucleus found that the length of an alkyl chain significantly influenced biological activity, with a three-carbon chain being optimal in that specific series. nih.gov

Variation of the Pyrrolidine Ring: The pyrrolidine ring offers multiple positions for substitution. The nitrogen atom is a common point of modification, where various alkyl, aryl, or acyl groups can be attached. nih.gov Synthesizing derivatives by condensing a pyrrolidinyl-containing molecule with a range of substituted anilines is a direct way to create a library of compounds with diverse functionalities. nih.gov The carbon atoms of the ring can also be substituted to introduce new stereocenters and functional groups, which can affect the ring's conformation and how it interacts with its environment. nih.gov

The following table illustrates a hypothetical systematic variation study on the this compound core.

Compound IDR¹ (on Pyrrolidine-N)R² (on Propanone Chain)Rationale for Modification
ParentH-CH₂CH₃Baseline compound
A-1-CH₃-CH₂CH₃Investigate effect of N-alkylation
A-2-C(O)Ph-CH₂CH₃Introduce N-benzoyl group for potential π-stacking
B-1H-CH₂CH₂CH₃Lengthen alkyl chain to probe pocket size
B-2H-CH₂CH₂OHIntroduce terminal hydroxyl for H-bonding
C-1-CH₃-CH₂CH₂OHCombine N-alkylation with chain functionalization

1 3 Pyrrolidinyl 1 Propanone As a Versatile Synthetic Intermediate

Utilization in the Construction of Complex Heterocyclic Scaffolds

The unique structural arrangement of 1-(3-Pyrrolidinyl)-1-propanone makes it an ideal candidate for the synthesis of intricate heterocyclic systems, particularly spirocyclic and fused-ring structures. The presence of the ketone functionality allows for the generation of enolates or enamines, while the pyrrolidine (B122466) nitrogen can participate in cyclization reactions or act as a directing group.

One of the most powerful methods for the construction of pyrrolidine-containing spirocycles is the 1,3-dipolar cycloaddition reaction of azomethine ylides. rice.edu While direct examples involving this compound are not prevalent in the literature, the general reactivity of 3-acylpyrrolidines suggests its utility in this context. For instance, the reaction of a 3-acylpyrrolidine with an isatin derivative and an amino acid (such as sarcosine) can generate an azomethine ylide intermediate. This intermediate can then undergo a [3+2] cycloaddition with a suitable dipolarophile, such as a maleimide or an activated alkene, to furnish highly substituted spiro[pyrrolidine-3,3'-oxindole] scaffolds. rice.eduresearchgate.netresearchgate.net These spirooxindole moieties are core structures in a variety of biologically active natural products and synthetic compounds. researchgate.net

The ketone group of this compound can also serve as a handle for the construction of fused heterocyclic systems. For example, condensation with a binucleophilic reagent could lead to the formation of a new ring fused to the pyrrolidine core. A plausible reaction would be the condensation with a hydrazine derivative to form a pyrazole ring, or with a hydroxylamine to yield an isoxazole ring.

Furthermore, the pyrrolidine ring itself can be a precursor to more complex fused systems like pyrrolizidine alkaloids. nih.govrsc.org Synthetic strategies often involve the elaboration of substituents on the pyrrolidine ring followed by an intramolecular cyclization. The propanone side chain of this compound could be chemically modified, for instance, through reduction and subsequent functionalization, to create a suitable tether for an intramolecular cyclization, leading to the pyrrolizidine core. nih.gov

Table 1: Potential Heterocyclic Scaffolds from this compound

Starting MaterialReagentsResulting ScaffoldPotential Biological Significance
This compoundIsatin, Sarcosine, N-PhenylmaleimideSpiro[pyrrolidine-3,3'-oxindole]Anticancer, Antimicrobial rice.eduresearchgate.net
This compoundHydrazine HydratePyrrolidino[3,4-c]pyrazoleKinase Inhibitors
This compound(Diethoxyphosphoryl)acetic acid, NaHDihydropyrrolizine derivativeAlkaloid synthesis nih.gov

Precursor in Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single pot to generate complex products, thereby minimizing waste and saving time. rasayanjournal.co.inresearchgate.net The bifunctional nature of this compound makes it an attractive substrate for the design of novel MCRs.

A key reaction where this compound could serve as a precursor is the Mannich reaction. organicreactions.orgresearchgate.net In a three-component Mannich reaction, an aldehyde, an amine, and a compound with an active hydrogen (like a ketone) react to form a β-amino carbonyl compound. rasayanjournal.co.inorganic-chemistry.org this compound can act as the ketone component, reacting with an aldehyde and an amine (or ammonia) to introduce a new functional group at the α-position of the carbonyl. This would lead to the formation of a more complex, substituted pyrrolidine derivative in a single step.

Moreover, the pyrrolidine nitrogen of this compound can participate in MCRs. For example, in a Ugi-type reaction, an amine, a ketone, a carboxylic acid, and an isocyanide react to form a bis-amide. While the secondary amine of the pyrrolidine ring would be suitable, the ketone functionality could potentially undergo side reactions. A more plausible scenario involves the modification of the propanone group to a non-reactive functionality, allowing the pyrrolidine nitrogen to participate cleanly in the MCR.

The aza-Cope/Mannich reaction is another powerful cascade reaction for the synthesis of 3-acylpyrrolidines. organicreactions.orgresearchgate.netacs.org While this reaction is typically used to construct the 3-acylpyrrolidine core itself, understanding its mechanism provides insight into the reactivity of this scaffold. The intramolecular Mannich reaction component of this cascade highlights the propensity of enolized 3-acylpyrrolidines to cyclize, a reactivity that can be exploited in other synthetic contexts. acs.org

Table 2: Plausible Multicomponent Reactions Involving this compound

Reaction TypeReactantsPotential Product
Mannich ReactionThis compound, Benzaldehyde, Aniline1-(3-(1-Phenyl-2-(phenylamino)ethyl)pyrrolidin-3-yl)propan-1-one
Asinger ReactionThis compound, Sulfur, Ammonia, IsobutyraldehydeSubstituted thiazoline

Role in the Synthesis of Pyrrolidine-Containing Functional Molecules

Beyond the construction of complex heterocyclic scaffolds, this compound can serve as a starting material for the synthesis of a variety of functionalized pyrrolidine derivatives with potential applications in medicinal chemistry and materials science. researchgate.netfrontiersin.orgnih.gov The pyrrolidine scaffold is a privileged structure in drug discovery, and the ability to introduce diverse functional groups is crucial for tuning the pharmacological properties of a molecule. researchgate.netnih.govnih.gov

The ketone functionality of this compound is a versatile handle for a wide range of chemical transformations. It can be reduced to a secondary alcohol, which can then be further functionalized, for example, by esterification or etherification. Reductive amination of the ketone would introduce a new amino group, leading to a diamino-functionalized pyrrolidine. Such diamine structures are common in biologically active compounds.

Furthermore, the α-protons to the carbonyl group are acidic and can be deprotonated to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of alkyl, acyl, or other functional groups at the α-position. This provides a straightforward route to a library of substituted 3-acylpyrrolidines.

The pyrrolidine nitrogen can be functionalized through N-alkylation, N-acylation, or N-arylation to introduce a wide variety of substituents. This is particularly important in medicinal chemistry, where the nature of the substituent on the pyrrolidine nitrogen can have a profound impact on the biological activity of the molecule. frontiersin.org

Table 3: Functionalization of this compound

Reaction TypeReagentProduct Type
ReductionSodium borohydride (B1222165)1-(3-Pyrrolidinyl)propan-1-ol
Reductive AminationBenzylamine, Sodium triacetoxyborohydrideN-Benzyl-1-(3-pyrrolidinyl)propan-1-amine
α-AlkylationLDA, Methyl iodide1-(2-Methyl-3-pyrrolidinyl)propan-1-one
N-AcylationAcetyl chloride1-(1-Acetyl-3-pyrrolidinyl)propan-1-one

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 1-(3-Pyrrolidinyl)-1-propanone, both ¹H and ¹³C NMR spectroscopy are employed to assign the structure unambiguously.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, which is affected by neighboring atoms and functional groups.

The protons of the ethyl group of the propanone moiety will appear as a quartet for the methylene (B1212753) group (CH₂) adjacent to the carbonyl and a triplet for the terminal methyl group (CH₃), due to spin-spin coupling. The pyrrolidine (B122466) ring protons will present more complex splitting patterns due to their diastereotopic nature and coupling with each other. The proton on the carbon bearing the propanone group (C3) will be a multiplet, coupled to the adjacent methylene protons in the ring. The protons on the nitrogen atom (NH) may appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

Interactive ¹H NMR Data Table for this compound (Predicted)

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
CH₃ (Propanone)1.0 - 1.2Triplet7.0 - 8.0
CH₂ (Propanone)2.4 - 2.7Quartet7.0 - 8.0
CH (Pyrrolidine, C3)2.8 - 3.2Multiplet-
CH₂ (Pyrrolidine, C2 & C5)2.9 - 3.5Multiplet-
CH₂ (Pyrrolidine, C4)1.8 - 2.2Multiplet-
NH (Pyrrolidine)1.5 - 3.0Broad Singlet-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal.

The carbonyl carbon of the ketone is characteristically found at a very downfield chemical shift. The carbons of the ethyl group will appear in the aliphatic region. The carbons of the pyrrolidine ring will have distinct chemical shifts based on their proximity to the nitrogen atom and the propanone substituent. For unsubstituted pyrrolidine, the carbon atoms adjacent to the nitrogen (C2 and C5) typically resonate around 47 ppm, while the other carbons (C3 and C4) appear at approximately 25 ppm chemicalbook.comspectrabase.com. Substitution at the 3-position will alter these values.

Interactive ¹³C NMR Data Table for this compound (Predicted)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Ketone)208 - 215
CH₃ (Propanone)8 - 12
CH₂ (Propanone)35 - 40
CH (Pyrrolidine, C3)45 - 55
CH₂ (Pyrrolidine, C2)50 - 60
CH₂ (Pyrrolidine, C5)45 - 55
CH₂ (Pyrrolidine, C4)25 - 35

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation pattern.

For this compound, the molecular ion peak ([M]⁺) would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation of this compound under electron ionization (EI) is expected to follow characteristic pathways for ketones and pyrrolidine derivatives wvu.eduresearchgate.netyoutube.com. Alpha-cleavage adjacent to the carbonyl group is a common fragmentation pathway for ketones, leading to the loss of an ethyl radical or a 3-pyrrolidinyl radical libretexts.orgmiamioh.edu. Cleavage of the pyrrolidine ring is also anticipated. A McLafferty rearrangement is possible if a gamma-hydrogen is available.

Interactive Table of Predicted Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Ion Proposed Fragmentation Pathway
127[C₇H₁₃NO]⁺Molecular Ion
98[C₅H₈NO]⁺α-cleavage, loss of ethyl radical (•C₂H₅)
70[C₄H₈N]⁺Iminium ion from pyrrolidine ring cleavage
57[C₃H₅O]⁺Acylium ion from α-cleavage, loss of pyrrolidinyl radical
43[C₂H₃O]⁺Acylium ion from cleavage at the other side of the carbonyl

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the ketone functional group, typically appearing in the region of 1700-1725 cm⁻¹ chemicalbook.comresearchgate.net. Other significant absorptions will include the N-H stretching vibration of the secondary amine in the pyrrolidine ring, which is expected around 3300-3500 cm⁻¹, and C-H stretching vibrations of the aliphatic groups in the 2850-3000 cm⁻¹ region. C-N stretching vibrations are expected in the 1020-1250 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides information about the vibrations of non-polar bonds. For this compound, the C-C bond stretching and skeletal vibrations of the pyrrolidine ring would be observable. The C=O stretch is also Raman active. The symmetric C-H stretching vibrations will also give rise to Raman signals.

Interactive IR and Raman Data Table for this compound (Predicted)

Functional Group Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
C=OStretch1700 - 1725 (Strong)1700 - 1725 (Moderate)
N-HStretch3300 - 3500 (Moderate, Broad)Weak or not observed
C-H (aliphatic)Stretch2850 - 3000 (Strong)2850 - 3000 (Strong)
C-NStretch1020 - 1250 (Moderate)Moderate
C-CStretchFingerprint RegionModerate to Strong

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid nih.govwikipedia.org. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide definitive information about its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.

This technique would reveal the puckering of the pyrrolidine ring and the relative orientation of the propanone substituent. Furthermore, it would elucidate the packing of the molecules in the crystal lattice and identify any hydrogen bonding involving the N-H group of the pyrrolidine and the carbonyl oxygen of the propanone, which would significantly influence the physical properties of the compound in the solid state. While no specific crystal structure for this compound is publicly available, analysis of related small organic molecules suggests that such an analysis would provide invaluable structural detail researchgate.netnih.gov.

Structure Reactivity Relationships in 1 3 Pyrrolidinyl 1 Propanone Chemistry

Correlation of Substituent Effects with Reaction Kinetics and Thermodynamics

The kinetics and thermodynamics of reactions involving 1-(3-Pyrrolidinyl)-1-propanone can be significantly modulated by the introduction of substituents on either the pyrrolidine (B122466) ring or the propanone moiety. These substituents can alter the electron density distribution and steric environment of the molecule, thereby influencing reaction rates and equilibrium positions.

Electron-donating groups (EDGs) attached to the pyrrolidine ring, such as alkyl groups, increase the nucleophilicity of the nitrogen atom. This enhancement of electron density can accelerate reactions where the nitrogen acts as a nucleophile. Conversely, electron-withdrawing groups (EWGs), such as nitro or cyano groups, decrease the electron density on the nitrogen, thereby reducing its nucleophilicity and slowing down such reactions. nih.govmdpi.com

The effect of substituents on the benzene (B151609) ring of related phenolic compounds has been shown to significantly influence their reactivity. mdpi.com For instance, precursors with electron-donating groups like -OH, -OCH3, and -CH3 exhibit higher electrophilic radical reactivity due to enhanced electron density of the benzene ring, leading to higher reaction rates compared to those with electron-withdrawing groups such as -NO2, -CHO, and -COOH. mdpi.com This principle can be extended to substituents on the pyrrolidine ring of this compound.

The stability of reaction intermediates and transition states is also a critical factor. Substituents that can stabilize charged intermediates through resonance or inductive effects will generally lead to lower activation energies and faster reaction rates. For example, in nucleophilic aromatic substitution reactions involving pyrrolidine, the presence of a nitro group on the aromatic ring can stabilize the negative charge that develops in the transition state, thus increasing the reaction rate. nih.gov

The following table illustrates the expected qualitative effects of different substituents on the reaction kinetics of this compound in a hypothetical nucleophilic substitution reaction where the pyrrolidine nitrogen is the nucleophile.

Substituent on Pyrrolidine RingElectronic EffectExpected Impact on Reaction Rate (k)Thermodynamic Stability of Product
-CH3 (Methyl)Electron-Donating (Inductive)IncreaseIncreased
-OH (Hydroxyl)Electron-Donating (Resonance), Electron-Withdrawing (Inductive)Increase (net effect)Increased
-NO2 (Nitro)Electron-Withdrawing (Resonance and Inductive)DecreaseDecreased
-CN (Cyano)Electron-Withdrawing (Resonance and Inductive)DecreaseDecreased

Steric and Electronic Influences on Reaction Selectivity

Both steric and electronic factors play a crucial role in determining the regioselectivity and stereoselectivity of reactions involving this compound. The non-planar, three-dimensional structure of the pyrrolidine ring can create a sterically hindered environment around the reactive centers. nih.gov

Steric Hindrance: The bulkiness of substituents on the pyrrolidine ring can dictate the direction of attack of an incoming reagent. For instance, a large substituent at a position adjacent to the nitrogen atom may hinder the approach of a reactant to the nitrogen, favoring reaction at the less hindered carbonyl group of the propanone side chain. In reactions involving the α-carbon to the carbonyl group, the stereochemistry of the pyrrolidine ring and its substituents can influence the diastereoselectivity of enolate formation and subsequent reactions. The principle of steric effects dominating regioselectivity has been observed in reactions of other cyclic compounds. nih.gov

Electronic Effects: The electronic nature of substituents can direct incoming reagents to specific sites. An electron-withdrawing group on the pyrrolidine ring can decrease the nucleophilicity of the nitrogen, potentially making the carbonyl carbon a more favorable site for nucleophilic attack. Conversely, an electron-donating group would enhance the nitrogen's nucleophilicity. The interplay between steric and electronic effects is often complex and can lead to different products under different reaction conditions. In some cases, electronic and steric effects can compete to control the regioselectivity of a reaction. researchgate.net

The table below summarizes the potential influence of steric and electronic effects on the selectivity of a hypothetical reaction involving this compound.

Reaction TypeDominant InfluencePredicted Selectivity Outcome
Nucleophilic attack on the carbonyl groupSteric hindrance from bulky pyrrolidine substituentsAttack from the less hindered face
Reaction at the pyrrolidine nitrogenElectronic nature of pyrrolidine substituentsEnhanced reactivity with electron-donating groups
Enolate formationCombination of steric and electronic effectsFormation of the thermodynamically or kinetically favored enolate depending on reaction conditions

Quantitative Structure-Reactivity Relationship (QSAR) Methodologies for Chemical Reactivity

Quantitative Structure-Reactivity Relationship (QSAR) is a computational modeling approach used to correlate the chemical structure of a compound with its reactivity. nih.gov These models are built by finding a mathematical relationship between a set of molecular descriptors and an observed reactivity parameter.

For this compound and its derivatives, QSAR models could be developed to predict various reactivity parameters, such as reaction rate constants, equilibrium constants, or product selectivity. The development of a QSAR model typically involves the following steps:

Data Set Preparation: A series of structurally related this compound derivatives with experimentally determined reactivity data is compiled.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the dataset. These descriptors can be categorized as:

Electronic Descriptors: Partial charges, dipole moment, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, specific steric parameters.

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

Lipophilic Descriptors: LogP, which describes the hydrophobicity of the molecule. nih.gov

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) are used to build a mathematical model that links the descriptors to the reactivity. nih.gov

Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques. nih.gov

A hypothetical QSAR equation for predicting the reaction rate constant (log k) of a series of substituted this compound derivatives might look like:

log k = c₀ + c₁σ + c₂Eₛ + c₃logP

Where:

σ represents an electronic parameter (like the Hammett constant).

Eₛ represents a steric parameter (like the Taft steric parameter).

logP represents the lipophilicity.

c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis.

QSAR studies can provide valuable insights into the mechanisms of reactions and can be used to predict the reactivity of new, unsynthesized compounds, thereby guiding the design of molecules with desired chemical properties. nih.govresearchgate.net

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